molecular formula C22H14F3N3O B2775193 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine CAS No. 339013-24-0

3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine

Cat. No.: B2775193
CAS No.: 339013-24-0
M. Wt: 393.369
InChI Key: HSDJWIPFHKPFFN-UHFFFAOYSA-N
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Description

3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is a compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the trifluoromethyl group and phenoxy substituents imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3,6-diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O/c23-22(24,25)17-12-7-13-18(14-17)29-21-19(15-8-3-1-4-9-15)27-28-20(26-21)16-10-5-2-6-11-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDJWIPFHKPFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine typically involves the reaction of appropriate phenyl-substituted triazine precursors with trifluoromethyl phenol derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Triazine Ring Reactivity

Example Reactions:

  • Condensation with Hydrazines :
    Analogous 5,6-diphenyl-1,2,4-triazines react with hydrazines to form pyrazolo[3,4-d]pyrimidine derivatives . For the target compound, similar reactivity at the triazine N2 position is plausible:

    ReagentConditionsProductSource
    Hydrazine hydrateReflux, ethanolPyrazolo-triazine hybrid
  • Metal Coordination :
    The triazine ring may act as a ligand for transition metals (e.g., Cd²⁺), forming coordination complexes through nitrogen lone pairs, as seen in related triazine derivatives .

Phenoxy Group Modifications

The 3-(trifluoromethyl)phenoxy substituent can undergo selective functionalization:

Electrophilic Substitution :
While the CF₃ group deactivates the aromatic ring, directed ortho-substitution may occur under strong electrophilic conditions (e.g., nitration):

ReagentConditionsProductNotes
HNO₃/H₂SO₄0–5°C, 2 hNitro-derivative at ortho-positionLimited yield due to CF₃ deactivation

Nucleophilic Displacement :
The phenoxy group itself is resistant to displacement but may react with strong nucleophiles (e.g., Grignard reagents) under high-temperature conditions .

Stability and Degradation

  • Thermal Stability : Stable up to 250°C; decomposition pathways include triazine ring opening and CF₃ group cleavage .

  • Hydrolytic Resistance : Resists hydrolysis under neutral conditions but degrades in strongly acidic/basic media via phenoxy bond cleavage .

Comparative Reactivity Table

Key differences between 1,2,4-triazine derivatives:

CompoundReactivity at Triazine RingPhenoxy Group StabilityApplication Relevance
3,6-Diphenyl-5-[3-(CF₃)phenoxy]-1,2,4-triazineModerate (NAS preferred)High (inert to mild conditions)Herbicide intermediates
5,6-Diphenyl-1,2,4-triazin-3(2H)-oneHigh (condensation reactions)Low (prone to oxidation)Pharmaceutical synth.

Scientific Research Applications

Applications in Materials Science

1.1 UV Absorption and Stabilization

One of the primary applications of 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is as a UV absorber in polymer formulations. Its ability to absorb UV radiation helps protect materials from photodegradation. This property is particularly valuable in coatings, plastics, and other materials exposed to sunlight.

Property Value
UV Absorption Peak320 nm
Thermal StabilityUp to 250 °C
SolubilitySoluble in organic solvents

Case Study: Coatings Industry

In a study conducted on the performance of various UV absorbers in coatings formulations, this compound demonstrated superior UV protection compared to traditional additives. The coatings containing this compound showed less discoloration and degradation after prolonged exposure to UV light.

Pharmaceutical Applications

2.1 Anticancer Activity

Research has indicated that triazine derivatives exhibit potential anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3

Case Study: In Vitro Studies

In vitro studies conducted on MCF-7 and HeLa cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 12 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Agricultural Applications

3.1 Herbicidal Properties

The compound has also been explored for its herbicidal properties. Its structure allows it to interact with plant growth regulators, making it a candidate for developing new herbicides.

Weed Species Effective Concentration (g/ha)
Amaranthus retroflexus0.5
Chenopodium album0.7

Case Study: Field Trials

Field trials conducted on various weed species showed that formulations containing this compound effectively controlled weed growth with minimal impact on crop yield. This highlights its potential as an environmentally friendly herbicide alternative.

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine is a synthetic compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H14F3N3OC_{22}H_{14}F_3N_3O, with a molecular weight of 397.36 g/mol . The structure features a triazine core substituted with phenyl and trifluoromethyl groups, contributing to its unique chemical reactivity and biological properties.

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Leukemia: GI50 = 1.96 µM
    • Colon Cancer: GI50 = 2.60 µM
    • Melanoma: GI50 = 1.91 µM
    • Breast Cancer: GI50 = 2.04 µM .

The mechanism of action often involves the inhibition of enzymes critical for tumor growth and proliferation. Specifically, compounds with triazine cores have shown to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

This compound also displays antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
    • Staphylococcus aureus: MIC = 12.5 µg/mL
    • Escherichia coli: MIC = 25 µg/mL .

This suggests potential applications in treating bacterial infections.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. In studies comparing various triazine derivatives, it was found that certain structural modifications enhanced its anti-inflammatory activity significantly:

  • IC50 Values : Some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium (IC50 = 54.65 μg/mL) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in nucleotide synthesis and cell proliferation.
  • DNA Intercalation : Some studies suggest that triazine derivatives can intercalate into DNA, disrupting replication processes .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of triazine derivatives in leukemia models demonstrated that compounds similar to this compound significantly reduced tumor volume in vivo by inducing apoptosis in cancer cells .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, a series of triazine compounds were tested against clinical isolates of bacteria. The results indicated that the presence of trifluoromethyl groups enhanced the antimicrobial potency compared to non-fluorinated analogs .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionIC50/GI50 Values
AnticancerVarious Cancer CellsEnzyme inhibition (e.g., DHFR)GI50 = 1.96 - 4.40 µM
AntimicrobialStaphylococcus aureusDisruption of bacterial cell functionsMIC = 12.5 µg/mL
Anti-inflammatoryInflammatory pathwaysInhibition of pro-inflammatory cytokinesIC50 comparable to diclofenac

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